molecular formula C9H13NO2S B1330651 N,3,4-trimethylbenzenesulfonamide CAS No. 7467-14-3

N,3,4-trimethylbenzenesulfonamide

Cat. No. B1330651
CAS RN: 7467-14-3
M. Wt: 199.27 g/mol
InChI Key: ZUFWTWNQQBBLDQ-UHFFFAOYSA-N
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Description

“N,3,4-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It has a molecular weight of 199.27 .


Molecular Structure Analysis

The InChI code for “N,3,4-trimethylbenzenesulfonamide” is 1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“N,3,4-trimethylbenzenesulfonamide” is a powder at room temperature . It has a molecular weight of 199.27 .

Scientific Research Applications

Synthesis and Structural Features

N,3,4-trimethylbenzenesulfonamide and its derivatives are involved in various synthesis processes and structural studies. For instance, N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide, a related compound, was synthesized and analyzed using X-ray single-crystal analysis and DFT calculations, demonstrating the potential of these compounds in molecular structure studies (Nikonov et al., 2019).

Anticancer Applications

Some derivatives of N,3,4-trimethylbenzenesulfonamide have been explored for their potential as anticancer agents. For example, certain arylsulfonamide analogs have shown inhibitory effects on the HIF-1 pathway and tumor growth in animal cancer models (Mun et al., 2012). Additionally, other benzenesulfonamide derivatives have been investigated for their cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for anti-tumor activity studies (Gul et al., 2016).

Chemical Modifications and Optimization

N,3,4-trimethylbenzenesulfonamide derivatives have been used in various chemical modifications to enhance pharmacological properties. An example includes the investigation of structure-activity relationships of certain arylsulfonamide analogs to optimize their function as potential cancer therapeutics (Mun et al., 2012).

Synthesis of New Compounds and Analysis

The synthesis of new compounds using derivatives of N,3,4-trimethylbenzenesulfonamide has been a subject of research. Studies have involved the characterization of these new compounds through various spectroscopic tools and computational studies, enhancing our understanding of their structural and electronic properties (Murthy et al., 2018).

Antibacterial and Antimycobacterial Properties

Certain derivatives of N,3,4-trimethylbenzenesulfonamide have been explored for their antibacterial and antimycobacterial properties. For instance, thiol-activated sources of sulfur dioxide derived from dinitrophenylsulfonamides have shown high potency in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).

Safety And Hazards

The safety information for “N,3,4-trimethylbenzenesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate personal protective equipment.

properties

IUPAC Name

N,3,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWTWNQQBBLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322185
Record name N,3,4-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,4-trimethylbenzenesulfonamide

CAS RN

7467-14-3
Record name NSC400650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,3,4-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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